1-Cyclopentyl-3-iodo-1{h}-pyrazole
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Overview
Description
1-Cyclopentyl-3-iodo-1{h}-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a cyclopentyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-iodo-1{h}-pyrazole can be synthesized through several methods. One common approach involves the cyclization of enaminones with hydrazines in the presence of iodine and dimethyl sulfoxide (DMSO). This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-iodo-1{h}-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted pyrazoles
- Pyrazole oxides
- Reduced pyrazole derivatives
Scientific Research Applications
1-Cyclopentyl-3-iodo-1{h}-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-iodo-1{h}-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group and iodine atom contribute to the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity .
Comparison with Similar Compounds
- 1-Cyclopentyl-4-iodo-1{h}-pyrazole-3-carboxylic acid
- 1-Cyclopentyl-3-iodo-1{h}-pyrazole-5-carboxylic acid
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and iodine atom differentiates it from other pyrazole derivatives, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H11IN2 |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-cyclopentyl-3-iodopyrazole |
InChI |
InChI=1S/C8H11IN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
LSEMLGCXJBUHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)I |
Origin of Product |
United States |
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